

# The Role of 15-Keto Travoprost in Eyelash Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | 15-Keto travoprost |           |  |  |  |
| Cat. No.:            | B125161            | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The quest for longer, fuller, and darker eyelashes has led to significant research into the pharmacological agents that can modulate hair follicle biology. Among the most promising compounds are prostaglandin  $F2\alpha$  (PGF2 $\alpha$ ) analogs. Originally developed for the treatment of glaucoma, these compounds were observed to have a consistent side effect: hypertrichosis, or increased hair growth, particularly of the eyelashes.[1][2][3] This discovery paved the way for their cosmetic application in treating eyelash hypotrichosis (inadequate or not enough eyelashes).

Travoprost is a synthetic PGF2α analog that effectively reduces intraocular pressure.[4] Its active metabolite, **15-Keto travoprost**, has been identified as a key player in the stimulatory effect on eyelash growth.[5] This technical guide provides an in-depth analysis of the role of **15-Keto travoprost** in promoting eyelash growth, summarizing the current understanding of its mechanism of action, presenting key experimental data, and detailing relevant research protocols. Novel **15-keto** agents are suggested to have a favorable safety profile with a reduced risk of pigmentation compared to their **15-hydroxyl** counterparts.

# Mechanism of Action: Prostaglandin-Mediated Follicle Stimulation



The primary mechanism by which **15-Keto travoprost** and other PGF2 $\alpha$  analogs stimulate eyelash growth is through their interaction with prostanoid receptors located in the dermal papilla and outer root sheath of the hair follicle. This interaction triggers a cascade of signaling events that modulate the hair growth cycle.

The hair cycle consists of three main phases:

- Anagen: The active growth phase.
- Catagen: The transitional phase.
- Telogen: The resting phase.

Prostaglandin analogs are believed to exert their effects in two main ways:

- Stimulating the Anagen Phase: They appear to stimulate dormant hair follicles in the telogen phase to transition into the anagen phase.
- Prolonging the Anagen Phase: By extending the duration of the active growth phase, the eyelashes can grow longer than they normally would.

This process is likely controlled by the dermal papilla, which secretes various growth factors. Additionally, these compounds stimulate melanogenesis, the process of melanin production, which contributes to darker and more pigmented eyelashes.

### **Signaling Pathway**

The binding of a prostaglandin analog to its receptor on a hair follicle cell initiates a signaling cascade that ultimately leads to the observed changes in hair growth. While the exact downstream pathways are still under investigation, they are thought to involve protein kinase C (PKC) family enzymes, which are crucial for regulating cell growth and gene expression in keratinocytes.





Click to download full resolution via product page

Proposed signaling pathway for 15-Keto Travoprost in eyelash follicles.

## **Quantitative Data from Clinical Studies**

The efficacy of **15-Keto travoprost** and related prostaglandin analogs has been evaluated in several clinical trials. The following tables summarize the key quantitative findings from these studies.



# Table 1: Efficacy of 15-Keto Fluprostenol Isopropyl Ester Gel (80 $\mu g/mL$ )

A monocentric, double-blind, vehicle-controlled study involving 40 female patients with idiopathic hypotrichosis.

| Parameter                                  | Treatment Group<br>(n=20) | Vehicle Group<br>(n=20) | P-Value  |
|--------------------------------------------|---------------------------|-------------------------|----------|
| Avg. Eyelash Length<br>Increase (T0 to T2) | 1.633 mm                  | 0.25 mm                 | < 0.0001 |
| Patient-Reported Outcomes (ESQ)            |                           |                         |          |
| Longer and Darker<br>Lashes                | 80%                       | 20%                     | N/A      |
| Less Time Applying<br>Mascara              | 80%                       | N/A                     | N/A      |

# Table 2: Efficacy of Other Prostaglandin Analogs in Eyelash Growth

Data compiled from various clinical trials.



| Compound    | Concentration | Study Duration | Key Efficacy<br>Results                                                         | Reference |
|-------------|---------------|----------------|---------------------------------------------------------------------------------|-----------|
| Bimatoprost | 0.03%         | 16 weeks       | 25% increase in lash length (avg. 1.4mm) vs. vehicle.                           |           |
| Bimatoprost | 0.03%         | 3 months       | Eyelash growth<br>more common<br>vs. latanoprost<br>(13% vs. 4%).               | _         |
| Latanoprost | 0.005%        | 6 months       | Significant increase in eyelash length (0.5–0.7mm in adults).                   |           |
| Travoprost  | 0.004%        | 12 months      | Increased length,<br>thickness,<br>density, and<br>color in 57% of<br>patients. |           |

## **Table 3: Safety and Tolerability of Prostaglandin Analogs**

Common adverse events reported in clinical trials for eyelash hypotrichosis and glaucoma.



| Adverse Event                 | Bimatoprost<br>0.03%     | Travoprost<br>0.004%       | 15-Keto<br>Fluprostenol<br>Isopropyl<br>Ester Gel | Reference |
|-------------------------------|--------------------------|----------------------------|---------------------------------------------------|-----------|
| Conjunctival<br>Hyperemia     | 42-46%<br>(glaucoma use) | ~49.5%                     | Not Reported                                      |           |
| Eyelid/Ocular<br>Pruritus     | Common                   | Not specified              | Not Reported                                      | _         |
| Eyelid<br>Pigmentation        | Common                   | Common                     | Not Reported                                      |           |
| Headache/Ocula<br>r Heaviness | Reported                 | Not specified              | 1 patient (5%)                                    | _         |
| Discontinuation due to AE     | 3.2%                     | 4 patients (for hyperemia) | 0%                                                | _         |

## **Experimental Protocols**

Standardized protocols are essential for the rigorous evaluation of eyelash enhancement products. Below are detailed methodologies for key experimental approaches.

# In Vitro Assay: Human Follicle Dermal Papilla Cells (HFDPCs)

This protocol is designed to assess the effect of test compounds on the primary cells that regulate hair growth.

- · Cell Culture:
  - Culture HFDPCs in a specialized fibroblast growth medium supplemented with fetal bovine serum and growth factors.
  - Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Treatment:

### Foundational & Exploratory





- Seed HFDPCs into multi-well plates.
- Once confluent, treat cells with varying concentrations of 15-Keto travoprost or other test agents. Include a vehicle control.
- Analysis of Cell Proliferation:
  - After a defined incubation period (e.g., 24-72 hours), assess cell viability and proliferation using assays such as MTT or BrdU incorporation.
- Signaling Pathway Analysis:
  - To investigate the mechanism, lyse the treated cells and perform Western blotting to measure the phosphorylation levels of key signaling proteins like AKT and ERK.
  - Alternatively, use qPCR to measure the expression of genes associated with hair growth, such as those in the Wnt signaling pathway.





Click to download full resolution via product page

Workflow for in vitro testing of 15-Keto Travoprost on HFDPCs.

## **Animal Model: Eyelash Growth in Rabbits or Mice**

Animal models provide an in vivo system to evaluate efficacy and safety before human trials.

Animal Selection:



- Use New Zealand white rabbits or C57BL/6 mice, which are common models for hair growth studies.
- · Acclimatization & Baseline Measurement:
  - Allow animals to acclimate to the laboratory environment.
  - Measure the baseline length of eyelashes in both eyes using a calibrated digital caliper or high-resolution imaging.
- Treatment Protocol:
  - Divide animals into treatment and control (vehicle) groups.
  - Apply a standardized daily dose of the test formulation (e.g., 15-Keto travoprost gel) to the eyelid margin of one eye. The contralateral eye can serve as an untreated control.
  - Continue treatment for a specified period (e.g., 4-8 weeks).
- Efficacy Assessment:
  - Measure eyelash length weekly or at the end of the study.
  - Assess other parameters such as eyelash number, thickness, and pigmentation through photographic analysis.
- Safety Assessment:
  - Monitor for signs of ocular irritation, hyperemia, and other adverse effects throughout the study.

## Clinical Trial Protocol: Idiopathic Eyelash Hypotrichosis

A robust clinical trial is the definitive method for establishing safety and efficacy in humans.

- Study Design:
  - A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study is the gold standard.



#### · Participant Selection:

- Inclusion Criteria: Healthy adults (e.g., aged 18-65) with a baseline Global Eyelash
   Assessment (GEA) score of minimal or moderate.
- Exclusion Criteria: Known ophthalmological or dermatological conditions affecting the eye area, pregnancy, or use of other eyelash growth products.

#### Randomization and Treatment:

- Randomly assign participants to receive either the active formulation (15-Keto travoprost) or the vehicle.
- Instruct participants to apply one drop to the upper eyelid margin once daily in the evening for the study duration (e.g., 4 months).

#### Efficacy Evaluation:

- Primary Endpoint: Change from baseline in GEA score at the end of treatment.
- Secondary Endpoints:
  - Quantitative analysis of eyelash length, thickness, and darkness using high-resolution digital image analysis (e.g., Visia CR system).
  - Participant satisfaction assessed via validated questionnaires (e.g., Eyelash Satisfaction Questionnaire - ESQ).

#### Safety Evaluation:

- Conduct comprehensive ophthalmological examinations at baseline and follow-up visits.
- Record all adverse events, with a focus on ocular side effects like hyperemia, pruritus, and skin pigmentation.





Click to download full resolution via product page

Workflow for a typical clinical trial on eyelash hypotrichosis.



### Conclusion

**15-Keto travoprost**, a metabolite of the PGF2α analog travoprost, has demonstrated significant potential as an agent for promoting eyelash growth. Its mechanism of action, centered on the stimulation and prolongation of the anagen phase of the hair follicle cycle via prostanoid receptors, is well-supported by preclinical and clinical evidence. Quantitative data consistently show increases in eyelash length, thickness, and darkness. While generally well-tolerated, potential side effects such as ocular hyperemia and skin pigmentation necessitate careful clinical evaluation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of **15-Keto travoprost** and other novel compounds for the cosmetic enhancement of eyelashes, ensuring both efficacy and safety for future applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Bimatoprost in the treatment of eyelash hypotrichosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Travoprost: a potent ocular hypotensive agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Role of 15-Keto Travoprost in Eyelash Growth: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125161#15-keto-travoprost-s-role-in-eyelash-growth]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com